molecular formula C10H11BrO B6338954 3-(2-Bromobenzyl)oxetane CAS No. 1823939-89-4

3-(2-Bromobenzyl)oxetane

Cat. No.: B6338954
CAS No.: 1823939-89-4
M. Wt: 227.10 g/mol
InChI Key: NAMWNIBEGNYWNT-UHFFFAOYSA-N
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Description

3-(2-Bromobenzyl)oxetane is an organic compound with the molecular formula C10H11BrO It features a four-membered oxetane ring substituted with a 2-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromobenzyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of 2-bromobenzyl alcohol derivatives. This reaction can be catalyzed by strong acids or bases under controlled conditions to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromobenzyl)oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted oxetanes with various functional groups.
  • Oxidized derivatives with additional oxygen functionalities.
  • Reduced benzyl derivatives .

Scientific Research Applications

3-(2-Bromobenzyl)oxetane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

    3-(2-Chlorobenzyl)oxetane: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Fluorobenzyl)oxetane: Contains a fluorine atom in place of bromine.

    3-(2-Iodobenzyl)oxetane: Features an iodine atom instead of bromine.

Uniqueness: 3-(2-Bromobenzyl)oxetane is unique due to the presence of the bromine atom, which imparts distinct reactivity and physicochemical properties compared to its halogenated analogs.

Properties

IUPAC Name

3-[(2-bromophenyl)methyl]oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMWNIBEGNYWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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